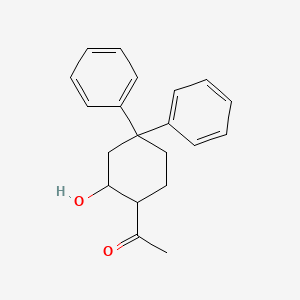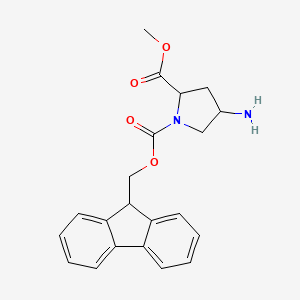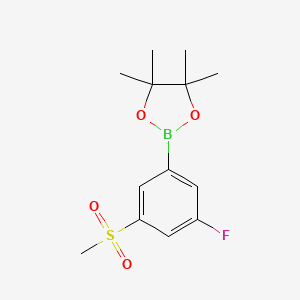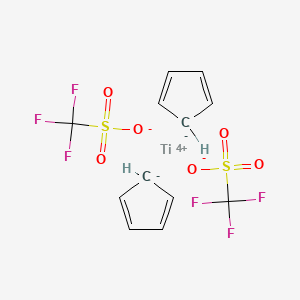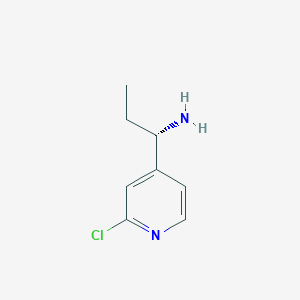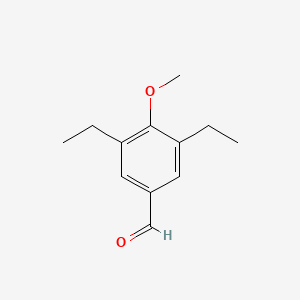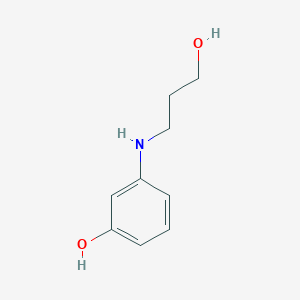
N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide is a chemical compound that features a cyclohexylamine moiety attached to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide typically involves the reaction of 4-aminocyclohexanol with 2-hydroxy-5-methylbenzoic acid. The process generally includes the following steps:
Formation of the Amide Bond: The carboxylic acid group of 2-hydroxy-5-methylbenzoic acid reacts with the amine group of 4-aminocyclohexanol under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) as catalysts.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and reduce costs. This could involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to facilitate the hydrogenation process.
Continuous Flow Chemistry: Implementing continuous flow reactors to improve reaction efficiency and scalability.
化学反应分析
Types of Reactions
N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 2-keto-5-methylbenzamide derivatives.
Reduction: Formation of N-(4-aminocyclohexyl)-2-hydroxy-5-methylbenzylamine.
Substitution: Formation of N-(4-aminocyclohexyl)-2-chloro-5-methylbenzamide.
科学研究应用
N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanocomposites.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cell proliferation, depending on its specific application.
相似化合物的比较
Similar Compounds
- N-(4-Aminocyclohexyl)-methanesulfonamide hydrochloride
- β-(cis-3-aminocyclohexyl)propionic acid
- β-(trans-4-aminocyclohexyl)propionic acid
Uniqueness
N-(4-Aminocyclohexyl)-2-hydroxy-5-methylbenzamide stands out due to its unique combination of a cyclohexylamine moiety and a benzamide structure, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for developing new therapeutic agents and advanced materials.
属性
CAS 编号 |
752981-36-5 |
|---|---|
分子式 |
C14H20N2O2 |
分子量 |
248.32 g/mol |
IUPAC 名称 |
N-(4-aminocyclohexyl)-2-hydroxy-5-methylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-9-2-7-13(17)12(8-9)14(18)16-11-5-3-10(15)4-6-11/h2,7-8,10-11,17H,3-6,15H2,1H3,(H,16,18) |
InChI 键 |
XUYJBUKERVNHRL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)O)C(=O)NC2CCC(CC2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bicyclo[4.2.0]oct-7-en-2-one, 8-(methylseleno)-7-phenyl-](/img/structure/B12514494.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-3-(2-oxopropyl)oxan-2-yl]-5-{2-oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamide](/img/structure/B12514500.png)
![2-Amino-3-{4-[(fluorosulfonyl)oxy]phenyl}propanoic acid hydrochloride](/img/structure/B12514509.png)
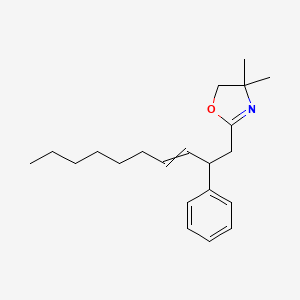
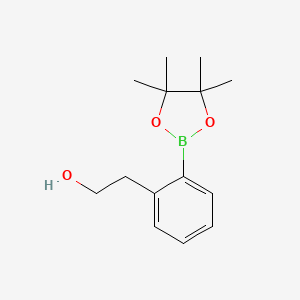
![3-[2-(4-Butylcyclohexyl)ethyl]-7-ethoxy-1,2-difluoronaphthalene](/img/structure/B12514554.png)
![(1S)-1-(Chloromethyl)-3-phenyl-2,3-dihydro-1H-benzo[e]indol-5-ol](/img/structure/B12514558.png)
